Cas no 946219-94-9 (4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide)

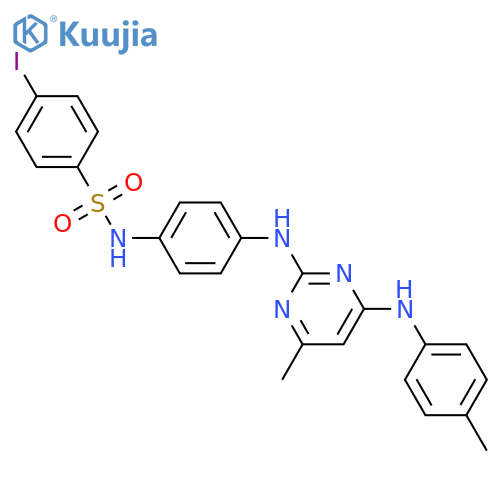

946219-94-9 structure

商品名:4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide

CAS番号:946219-94-9

MF:C24H22IN5O2S

メガワット:571.433255672455

CID:6467454

4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide

- 4-iodo-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide

-

- インチ: 1S/C24H22IN5O2S/c1-16-3-7-19(8-4-16)27-23-15-17(2)26-24(29-23)28-20-9-11-21(12-10-20)30-33(31,32)22-13-5-18(25)6-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29)

- InChIKey: JKDBRIJKJWXLKD-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=C(NC3=NC(NC4=CC=C(C)C=C4)=CC(C)=N3)C=C2)(=O)=O)=CC=C(I)C=C1

4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2078-0116-2μmol |

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |

946219-94-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2078-0116-10μmol |

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |

946219-94-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2078-0116-5mg |

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |

946219-94-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2078-0116-5μmol |

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |

946219-94-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| A2B Chem LLC | BA84578-1mg |

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |

946219-94-9 | 1mg |

$245.00 | 2024-05-20 | ||

| Life Chemicals | F2078-0116-3mg |

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |

946219-94-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| A2B Chem LLC | BA84578-10mg |

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |

946219-94-9 | 10mg |

$291.00 | 2024-05-20 | ||

| A2B Chem LLC | BA84578-5mg |

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |

946219-94-9 | 5mg |

$272.00 | 2024-05-20 | ||

| Life Chemicals | F2078-0116-2mg |

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |

946219-94-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2078-0116-20mg |

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |

946219-94-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

946219-94-9 (4-iodo-N-4-({4-methyl-6-(4-methylphenyl)aminopyrimidin-2-yl}amino)phenylbenzene-1-sulfonamide) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量